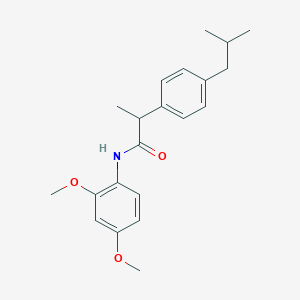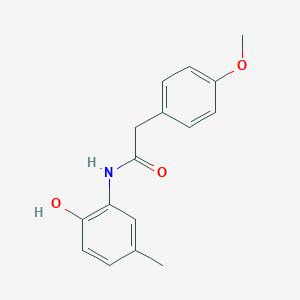
N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenyl)acetamide, commonly known as HMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. HMPA is a white crystalline solid with a molecular formula of C16H17NO3 and a molecular weight of 271.32 g/mol. It has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively.
Wirkmechanismus
The mechanism of action of HMPA is not fully understood, but it is believed to act as a hydrogen bond acceptor and aprotic solvent. HMPA has a high dielectric constant, which allows it to solvate cations and anions, thereby stabilizing reactive intermediates during chemical reactions. HMPA can also form hydrogen bonds with polar solvents, which enhances the solubility of organic compounds (Goh et al., 2015).
Biochemical and Physiological Effects
HMPA has been shown to have no significant biochemical or physiological effects on living organisms. Studies have shown that HMPA is not toxic to cells, and it does not cause any adverse effects on the growth and development of organisms (Hirano et al., 2016).
Vorteile Und Einschränkungen Für Laborexperimente
HMPA has several advantages as a solvent for lab experiments. It has a high boiling point, which makes it suitable for high-temperature reactions. HMPA is also a good solvent for polar and non-polar compounds, making it versatile in various chemical reactions. However, HMPA has some limitations, such as its high cost and limited availability. It is also not suitable for reactions involving strong nucleophiles and acids due to its basic nature (Goh et al., 2015).
Zukünftige Richtungen
There are several future directions for the study of HMPA. One of the significant areas of research is the development of new methods for the synthesis of HMPA. Researchers are also exploring the potential applications of HMPA in the field of drug discovery and delivery. HMPA has been shown to enhance the solubility and bioavailability of drugs, making it a promising candidate for drug delivery systems (Hirano et al., 2016). Additionally, the use of HMPA in the synthesis of peptides and oligonucleotides is an area of growing interest, and further studies are needed to optimize the conditions for these reactions.
Conclusion
In conclusion, N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenyl)acetamide, commonly known as HMPA, is a chemical compound that has gained significant attention in the field of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively. HMPA has several potential applications in various areas of scientific research, and further studies are needed to optimize its use in these areas.
Synthesemethoden
The synthesis of HMPA involves the reaction between 2-hydroxy-5-methylbenzoic acid and 4-methoxyphenylacetic acid in the presence of a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields HMPA as a white crystalline solid with a yield of approximately 70-80% (Goh et al., 2015).
Wissenschaftliche Forschungsanwendungen
HMPA has been studied for its potential applications in various areas of scientific research. One of the significant applications of HMPA is in the field of organic chemistry, where it is used as a reagent for the protection of alcohols and amines during chemical reactions. HMPA is also used as a solvent in organic synthesis, particularly for the preparation of peptides and oligonucleotides (Hirano et al., 2016).
Eigenschaften
Molekularformel |
C16H17NO3 |
|---|---|
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H17NO3/c1-11-3-8-15(18)14(9-11)17-16(19)10-12-4-6-13(20-2)7-5-12/h3-9,18H,10H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
UNOVHVBUNONACL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC(=O)CC2=CC=C(C=C2)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)NC(=O)CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



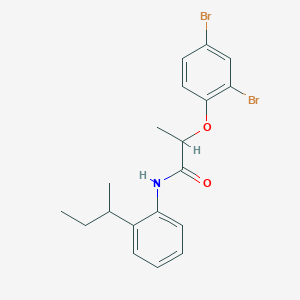
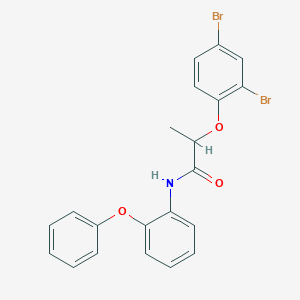
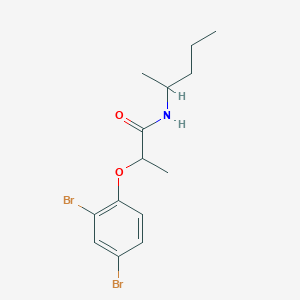
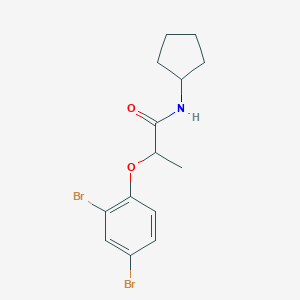








![Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate](/img/structure/B290797.png)
